Cas no 1465362-37-1 (N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide structure](https://www.kuujia.com/scimg/cas/1465362-37-1x500.png)
N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- Z1322842707
- AKOS016957819
- EN300-26685284
- N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide
- 1465362-37-1
- N-[(2-CHLOROPHENYL)(CYANO)METHYL]-2-[1-(METHANESULFONYLMETHYL)CYCLOPROPYL]ACETAMIDE
-
- Inchi: 1S/C15H17ClN2O3S/c1-22(20,21)10-15(6-7-15)8-14(19)18-13(9-17)11-4-2-3-5-12(11)16/h2-5,13H,6-8,10H2,1H3,(H,18,19)
- InChI Key: WPHRHJVVWWGMAT-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(C#N)NC(CC1(CS(C)(=O)=O)CC1)=O
Computed Properties
- Exact Mass: 340.0648413g/mol
- Monoisotopic Mass: 340.0648413g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 95.4Ų
N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685284-0.05g |
N-[(2-chlorophenyl)(cyano)methyl]-2-[1-(methanesulfonylmethyl)cyclopropyl]acetamide |
1465362-37-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide Related Literature
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
Additional information on N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide
N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide (CAS No. 1465362-37-1): A Comprehensive Overview
N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide (CAS No. 1465362-37-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as acylamides and is characterized by its chlorophenyl and cyanomethyl substituents, as well as its cyclopropyl and methylsulfonylmethyl functional groups. These structural elements contribute to its diverse biological activities, making it a promising candidate for various pharmaceutical applications.
The synthesis of N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide typically involves multi-step reactions, including the formation of the cyanomethyl group and the introduction of the chlorophenyl and cyclopropyl moieties. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial settings.
In terms of its biological activity, N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide has been extensively studied for its potential as an antitumor agent. Preclinical studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
One of the key findings in recent research is the ability of N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide to modulate the activity of protein kinases, which are critical regulators of cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are overexpressed in many types of cancer. By targeting these kinases, N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide can effectively disrupt cell cycle progression and induce apoptosis in cancer cells.
Beyond its antitumor properties, N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide has also shown promise in other therapeutic areas. For instance, it has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide have also been studied to ensure its suitability for clinical use. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important considerations for drug development.
In terms of safety, extensive toxicity studies have been conducted to evaluate the potential adverse effects of N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant toxic effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.
The future prospects for N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its delivery and bioavailability.
In conclusion, N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide (CAS No. 1465362-37-1) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for various therapeutic applications, particularly in oncology and inflammation. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in the development of innovative treatments for a range of diseases.
1465362-37-1 (N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide) Related Products
- 1261880-01-6(Ethyl 5-hydroxy-2-methoxyphenylacetate)
- 1058497-43-0(1-cyclopropanecarbonyl-4-{3-ethyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine)
- 2549003-94-1(4-chloro-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide)
- 1375473-66-7(6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one)
- 882293-62-1(3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboxamide)
- 1864052-28-7(Cycloheptyl(pyridin-2-yl)methanamine hydrochloride)
- 1213157-34-6((3S)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANENITRILE)
- 1462392-46-6(Benzenepropanoic acid, 4-bromo-α-2-propen-1-yl-)
- 32601-93-7(6-Chloro-2-(iodomethyl)quinoxaline)
- 1346773-50-9((S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate)




